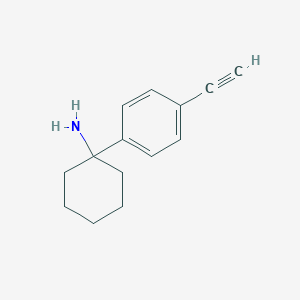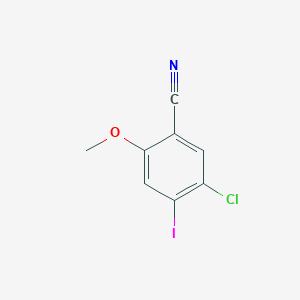![molecular formula C35H35ClN2 B12837932 (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is a compound that belongs to the class of imidazolinium salts. These compounds are known for their unique structural features and potential applications in various fields, including organic synthesis, catalysis, and materials science. The presence of the [2.2]paracyclophane moiety imparts unique chiral properties to the compound, making it an interesting subject for research in asymmetric synthesis and chiral recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride typically involves the coupling of [2.2]paracyclophane derivatives with imidazolinium precursors. One common method includes the regioselective bromination of 4-acetyl [2.2]paracyclophane, followed by the formation of dithiocarbamates and 1,3-dithiolium salts . The final coupling reaction is carried out in the presence of trimethylphosphite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium salts.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride has several scientific research applications:
Biology: The compound’s chiral properties make it useful in studying chiral recognition processes in biological systems.
Industry: Used in the development of advanced materials, including chiral polymers and coatings.
Mécanisme D'action
The mechanism by which (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride exerts its effects is primarily through its interaction with molecular targets via its chiral centers. The [2.2]paracyclophane moiety allows for strong π-π interactions and the formation of charge-transfer complexes . These interactions can influence various molecular pathways, making the compound effective in asymmetric catalysis and chiral recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2.2]Paracyclophane: A parent compound with similar structural features but lacking the imidazolinium moiety.
Tetrathiafulvalene derivatives: Compounds with similar π-donor properties and applications in organic electronics.
Bisphosphines derived from [2.2]paracyclophane: Used in frustrated Lewis pair chemistry for hydrogen activation.
Uniqueness
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is unique due to its combination of the [2.2]paracyclophane moiety and the imidazolinium ring. This combination imparts both chiral properties and the ability to form stable charge-transfer complexes, making it highly effective in asymmetric synthesis and chiral recognition applications.
Propriétés
Formule moléculaire |
C35H35ClN2 |
|---|---|
Poids moléculaire |
519.1 g/mol |
Nom IUPAC |
1,3-bis(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C35H35N2.ClH/c1-5-28-6-2-26(1)9-11-30-15-19-32(17-13-28)34(23-30)36-21-22-37(25-36)35-24-31-12-10-27-3-7-29(8-4-27)14-18-33(35)20-16-31;/h1-8,15-16,19-20,23-25H,9-14,17-18,21-22H2;1H/q+1;/p-1 |
Clé InChI |
LFCDNKZCNWCQTL-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N4CC[N+](=C4)C5=C6CCC7=CC=C(CCC(=C5)C=C6)C=C7.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)




![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)

![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)





